Generic benzisothiazoles fail to replicate the unique 7-chloro substitution critical for consistent SAR calibration and formulation synergy. Benclothiaz provides the exact reference standard required for reproducible combinatorial nematicide development.
● Superior co-formulant synergy: demonstrable potentiation of ecdysone agonists for low-dose mixtures.
● Reliable synthetic intermediate: optimized 5-mmol scale yields for sulfur-nitrogen heterocycle libraries.
● Definitive positive control: highest class nematicidal activity ensures accurate assay benchmarking.
Benclothiaz (7-chloro-1,2-benzisothiazole) is a highly characterized, halogenated heterocyclic compound widely utilized as a reference standard and synthetic building block in agrochemical and medicinal chemistry. Originally developed as an unclassified nematicide, its procurement value today is driven by its exceptional utility in combinatorial formulation research, structure-activity relationship (SAR) benchmarking, and scalable benzisothiazole synthesis [1]. Featuring a unique 7-chloro substitution that enhances metabolic stability, Benclothiaz provides a superior baseline for evaluating novel crop protection agents and serves as a highly processable precursor for complex sulfur-nitrogen heterocycles.
Substituting Benclothiaz with unchlorinated benzisothiazoles or alternative commercial nematicides fundamentally compromises experimental integrity in both formulation and efficacy studies. The specific 7-chloro substitution on the benzisothiazole core dictates its distinct physicochemical properties, ensuring optimal synergistic interactions with co-formulants like halofenozide or indoxacarb [1]. Generic in-class substitutes lack this precise substitution pattern, leading to unpredictable formulation stability, altered bioavailability, and a failure to replicate the maximum baseline nematicidal activity required for accurate SAR assay calibration. Consequently, precise procurement of Benclothiaz is mandatory for reproducible combinatorial and synthetic workflows.
In combinatorial pesticide development, Benclothiaz demonstrates a highly quantifiable synergistic effect when formulated with ecdysone agonists like halofenozide. Patent data reveals that a formulated weight ratio of Benclothiaz to halofenozide (spanning 1:30 to 30:3) significantly expands the insecticidal spectrum and improves control efficiency compared to either active ingredient applied alone [1]. This synergistic potentiation allows formulators to optimize the total active ingredient concentration to just 5–40% of the total formulation weight while maintaining extended pest control, making it an essential reference for low-residue formulation research.
| Evidence Dimension | Formulation efficacy and active ingredient optimization |
| Target Compound Data | Synergistic control achieved at 5–40% total active ingredient weight (Benclothiaz + Halofenozide) |
| Comparator Or Baseline | Individual application of halofenozide or generic nematicides |
| Quantified Difference | Significant reduction in required usage amount with an expanded control spectrum |
| Conditions | Wettable powder, suspending agent, or aqueous emulsion formulations |
Drives procurement for agrochemical formulators seeking a validated synergistic partner to lower overall pesticide application rates and delay pest resistance.
For process chemists utilizing the 1,2-benzisothiazole core, Benclothiaz serves as a benchmark for scalable synthesis. Recent synthetic methodology updates highlight that Benclothiaz can be efficiently prepared on a 5-mmol scale using optimized ring-closure protocols, achieving isolated yields of up to 54% under milder conditions [1]. When compared to traditional, cumbersome synthetic procedures that require harsh reaction conditions and prolonged heating, this optimized route provides a highly reproducible baseline for generating diverse halogenated benzisothiazole libraries.
| Evidence Dimension | Synthetic yield and scalability |
| Target Compound Data | Up to 54% yield on a 5-mmol scale under optimized conditions |
| Comparator Or Baseline | Traditional synthesis methods requiring harsh conditions |
| Quantified Difference | Improved yield and scalability with high functional-group tolerance |
| Conditions | Copper-catalyzed or sulfuryl chloride/ammonia ring closure |
Validates Benclothiaz as a highly processable, scalable starting material or reference standard for custom synthesis providers and medicinal chemists.
In comparative screenings of isothiazole and benzisothiazole derivatives, Benclothiaz is established as the gold standard for nematicidal activity. Pharmacological and agrochemical reviews confirm that among synthesized isothiazole derivatives, Benclothiaz exhibits the strongest overall nematicidal activity [1]. This makes it an indispensable positive control for researchers evaluating the bioactivity of novel, unclassified nematicides or fluorinated analogs. Substituting it with weaker in-class analogs compromises the dynamic range of efficacy assays.
| Evidence Dimension | Relative nematicidal activity |
| Target Compound Data | Strongest overall nematicidal activity in its class |
| Comparator Or Baseline | Other synthesized isothiazole/benzisothiazole derivatives |
| Quantified Difference | Highest baseline efficacy for assay calibration |
| Conditions | In vitro and in vivo nematicidal screening assays |
Essential for procurement by discovery biologists needing a maximum-efficacy positive control to accurately benchmark novel nematicidal candidates.
Due to its proven synergistic potentiation with ecdysone agonists (e.g., halofenozide), Benclothiaz is highly suited as a co-formulant reference in the development of next-generation, low-dose pesticidal mixtures [1].
With established optimized yields on a 5-mmol scale, Benclothiaz serves as a reliable starting material or intermediate for process chemists synthesizing complex, sulfur-nitrogen heterocyclic libraries for pharmaceutical or agricultural screening [2].
As the compound exhibiting the strongest overall nematicidal activity among its class, Benclothiaz is an indispensable positive control for discovery biologists calibrating efficacy assays for novel crop protection agents [3].
Irritant;Health Hazard;Environmental Hazard